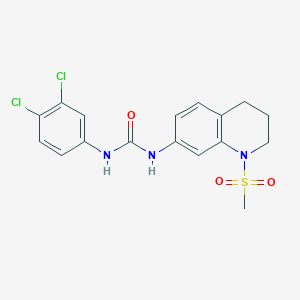

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

The compound 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative featuring a 3,4-dichlorophenyl group and a methylsulfonyl-substituted tetrahydroquinoline moiety.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O3S/c1-26(24,25)22-8-2-3-11-4-5-13(10-16(11)22)21-17(23)20-12-6-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQXJMQKPDPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a dichlorophenyl group and a methylsulfonyl group linked to a tetrahydroquinoline derivative via a urea linkage. Its molecular formula is .

The compound has been identified as a gamma secretase modulator , which is significant in the context of Alzheimer's disease. Gamma secretase is an enzyme complex that plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. These peptides aggregate to form plaques that are characteristic of Alzheimer's pathology. By modulating gamma secretase activity, this compound may influence amyloid-beta production and aggregation, presenting potential therapeutic benefits against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Gamma Secretase Modulation : A study highlighted the potential of this compound in modulating gamma secretase activity. This modulation could alter cellular processes associated with neuroinflammation and apoptosis, both critical in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the functional groups within the molecule can significantly impact its biological activity. This approach aids in identifying compounds with enhanced potency and selectivity for therapeutic applications .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Gamma secretase modulation | |

| Similar benzenesulfonyl ureas | Kinase and protease inhibition | |

| Other tetrahydroquinoline derivatives | Neuroprotective effects |

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

In contrast, analogs such as 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203218-12-5) feature electron-donating methoxy groups, which may reduce electrophilicity and alter solubility .

The methylsulfonyl group in the tetrahydroquinoline moiety contributes to metabolic stability compared to acetylated or methoxyacetylated analogs (e.g., 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea, CAS 1203140-25-3), where ester or acetyl groups could increase susceptibility to enzymatic hydrolysis .

Molecular Weight and Lipophilicity

| Compound Name | Substituents (R1, R2) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | R1: 3,4-Dichlorophenyl; R2: Methylsulfonyl | ~463.3 (estimated) | Chlorine (electron-withdrawing), sulfonyl |

| 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) | R1: 3,4-Dichlorophenyl; R2: 4-Cyanophenyl | 306.0 | Cyano, chlorine |

| 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | R1: 3,4-Dimethoxybenzyl; R2: Phenylsulfonyl | 481.6 | Methoxy, sulfonyl |

| 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea | R1: 3-Methoxyphenyl; R2: 2-Methoxyacetyl | 369.4 | Methoxy, acetyl |

- The target compound’s higher molecular weight (~463.3) compared to simpler analogs (e.g., 306.0 for compound 6g ) suggests increased steric bulk, which may influence membrane permeability or target selectivity.

Pharmacological Implications

Key observations include:

- Electron-withdrawing groups: The dichlorophenyl and methylsulfonyl groups may enhance binding to ATP pockets in kinases, similar to trifluoromethylphenyl-substituted analogs (e.g., 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, CAS 1207055-57-9), where fluorine atoms improve metabolic stability .

- Synthetic yields : Urea derivatives with electron-deficient aryl groups (e.g., compound 6g , 81.9% yield ) are synthesized efficiently, suggesting feasible scalability for the target compound.

Q & A

What are the key synthetic routes for 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?

Basic Research Question

Methodological Answer:

The synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Preparation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., HCl/ethanol) to form the tetrahydroquinoline scaffold.

Sulfonylation : Reaction of the tetrahydroquinoline amine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

Urea Linkage Formation : Coupling the sulfonylated tetrahydroquinoline with 3,4-dichlorophenyl isocyanate via nucleophilic addition-elimination.

Key Reaction Conditions :

- Temperature: 0–5°C for sulfonylation to minimize side reactions.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for urea coupling.

- Yield Optimization: Use of anhydrous conditions and molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.